molecular formula C8H12N2O2 B2998411 N-prop-2-yn-1-ylmorpholine-4-carboxamide CAS No. 643083-75-4

N-prop-2-yn-1-ylmorpholine-4-carboxamide

Cat. No. B2998411
CAS RN: 643083-75-4
M. Wt: 168.196
InChI Key: CJIKWUXDVNYLJN-UHFFFAOYSA-N
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Description

“N-prop-2-yn-1-ylmorpholine-4-carboxamide” is a chemical compound with the CAS Number: 643083-75-4 . It has a molecular weight of 168.2 .


Molecular Structure Analysis

The IUPAC name for this compound is N-(prop-2-ynyl)morpholine-4-carboxamide . The InChI code for this compound is 1S/C8H12N2O2/c1-2-3-9-8(11)10-4-6-12-7-5-10/h1H,3-7H2,(H,9,11) .


Physical And Chemical Properties Analysis

“this compound” is a powder at room temperature . It has a melting point of 180-185 degrees Celsius .

Scientific Research Applications

Polymer Science Applications

Homopolymers of N-acryloylmorpholine, a bisubstituted acrylamide derivative related to N-prop-2-yn-1-ylmorpholine-4-carboxamide, have been synthesized using reversible addition-fragmentation chain transfer (RAFT) polymerization. This method allows for control over polymer molecular weight and distribution, highlighting the utility of such compounds in creating water-soluble polymers with potential applications in biomedicine and molecular biology due to their functionalizable terminal groups (Favier et al., 2002).

Corrosion Inhibition

Derivatives of this compound have been evaluated as corrosion inhibitors for mild steel in acidic media. These compounds, including N-(2-chloroethyl)morpholine-4-carboxamide, have shown significant inhibition efficiency, demonstrating their potential in protecting metal surfaces against corrosion, which is crucial for industrial applications (Nnaji et al., 2017).

Catalysis and Synthesis

In the realm of synthetic organic chemistry, this compound derivatives have been utilized in catalytic reactions. For instance, gold-catalyzed cycloisomerization of N-propargylindole-2-carboxamides has been applied toward the synthesis of lavendamycin analogues, showcasing the role of these compounds in facilitating complex organic transformations (England & Padwa, 2008).

Medicinal Chemistry

This compound derivatives have been explored for their pharmacological potential. For example, the discovery and development of CFTR potentiators for treating cystic fibrosis highlight the therapeutic relevance of these compounds. Ivacaftor, a quinolinone-3-carboxamide derivative, has been approved by the FDA, underscoring the significance of carboxamide derivatives in drug development (Hadida et al., 2014).

Sensor Development

Carboxamide ligands derived from morpholine have been synthesized for use as fluorescence sensors for metal ions. These sensors exhibit off–on switch behavior in the presence of specific metal ions, demonstrating their utility in environmental and medical applications. The sensitivity and selectivity of these sensors for ions like Hg2+, Zn2+, and Cd2+ can be leveraged for detecting and quantifying metal ions in various matrices (Kiani et al., 2020).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

N-prop-2-ynylmorpholine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-2-3-9-8(11)10-4-6-12-7-5-10/h1H,3-7H2,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJIKWUXDVNYLJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC(=O)N1CCOCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Morpholine (510 mg, 5.86 mmol) and 4-nitrophenyl prop-2-yn-1-ylcarbamate (800 mg (80% purity), 2.91 mmol) in dichloromethane (10 ml) were stirred at room temperature for 4 hours and then the reaction solution was purified directly by chromatography on silica using ethyl acetate as eluent to give N-prop-2-yn-1-ylmorpholine-4-carboxamide (453 mg, 92%) as a pale yellow solid; NMR Spectrum: (CDCl3) 2.24 (t, 1H), 3.37 (m, 4H), 3.69 (m, 4H), 4.05 (m, 2H), 4.65 (s, 1H).
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